N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene}hydroxylamine
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Overview
Description
N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene}hydroxylamine is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a methylpropoxy group, and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 3-methoxy-4-(2-methylpropoxy)benzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an ethanol solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene}hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene}hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methyl}amine
- **N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methyl}hydrazine
- **N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methyl}hydroxylamine derivatives
Uniqueness
N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene}hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methylpropoxy groups contribute to its lipophilicity, enhancing its ability to interact with biological membranes and molecular targets.
Properties
CAS No. |
556020-43-0 |
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Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C12H17NO3/c1-9(2)8-16-11-5-4-10(7-13-14)6-12(11)15-3/h4-7,9,14H,8H2,1-3H3 |
InChI Key |
TZXIOBICRQBXTQ-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=C(C=C(C=C1)C=NO)OC |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=NO)OC |
solubility |
not available |
Origin of Product |
United States |
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